
1-Chloro-2-methylpropane
Overview
Description
1-Chloro-2-methylpropane, also known as isobutyl chloride, is an organochlorine compound. It is a chlorinated derivative of isobutane and has the molecular formula C4H9Cl. This compound is a colorless liquid with a characteristic odor and is primarily used in organic synthesis and industrial applications .
Preparation Methods
1-Chloro-2-methylpropane can be synthesized through a substitution reaction by reacting isobutanol with hydrochloric acid, catalyzed by concentrated sulfuric acid. The reaction is as follows:
(CH3)2CH−CH2−OH+HCl→(CH3)2CH−CH2−Cl
This method is commonly used in laboratory settings .
In industrial production, this compound is produced by the chlorination of isobutane in the presence of light or heat. This process involves the free radical mechanism, where chlorine radicals react with isobutane to form the desired product .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
1-Chloro-2-methylpropane primarily undergoes SN2 mechanisms due to its primary alkyl chloride structure. The reaction involves backside attack by a nucleophile, leading to inversion of configuration.
Example Reactions:
-
Hydrolysis with aqueous NaOH :
Produces isobutanol (2-methyl-1-propanol) under reflux conditions .
-
Reaction with acetylide ions (HC≡C⁻) :
Substitution occurs with strong nucleophiles, though elimination competes due to the base strength of acetylide .
Mechanism | Nucleophile | Conditions | Product | Reference |
---|---|---|---|---|
SN2 | OH⁻ | Aqueous, reflux | Isobutanol | |
SN2 | HC≡C⁻ | Polar aprotic solvent | Substituted alkyne |
Elimination Reactions
Under E2 conditions (strong base, heat), this compound undergoes dehydrohalogenation to form alkenes.
Key Reaction:
-
Formation of 2-methylpropene (isobutylene) :
The reaction proceeds via a concerted mechanism, with the base abstracting a β-hydrogen .
Base | Temperature | Major Product | Reference |
---|---|---|---|
KOtBu | 65–70°C | 2-methylpropene |
Solvolysis and Competing Pathways
In polar protic solvents (e.g., ethanol/water), solvolysis occurs via SN1-like pathways , though primary carbocations are unstable. Competing elimination (E1) is minimal compared to tertiary analogs .
Solvent System | Dominant Pathway | Observation | Reference |
---|---|---|---|
80% aqueous ethanol | SN1/E1 mixture | Minimal E1 due to primary carbocation instability |
Comparative Reactivity
This compound’s reactivity contrasts with hindered analogs like 1-chloro-2,2-dimethylpropane (neopentyl chloride):
Compound | Structure | Dominant Pathway | Reason |
---|---|---|---|
This compound | Primary | SN2/E2 | Low steric hindrance |
1-Chloro-2,2-dimethylpropane | Hindered primary | E2 only | Extreme steric hindrance prevents SN2 |
Thermochemical Data
Critical thermodynamic parameters for reactions involving this compound:
Property | Value | Conditions | Reference |
---|---|---|---|
ΔH°vap | 31.7 kJ/mol | Boiling point (69°C) | |
Boiling Point | 69°C | 1013 hPa |
Scientific Research Applications
Organic Synthesis
1-Chloro-2-methylpropane serves as a crucial intermediate in the synthesis of various compounds, including:
- Pharmaceuticals: Utilized in the preparation of active pharmaceutical ingredients (APIs).
- Agrochemicals: Acts as a building block for herbicides and pesticides.
- Organometallic Compounds: It is used to produce organolithium reagents like isobutyllithium through reactions with lithium.
Application Area | Specific Use Cases |
---|---|
Pharmaceuticals | Synthesis of APIs |
Agrochemicals | Synthesis of herbicides and pesticides |
Organometallic Chemistry | Production of isobutyllithium |
Material Science
In material science, this compound is employed in the production of:
- Polymers and Resins: Acts as a precursor in polymerization reactions.
- Coatings: Used in formulations for protective coatings.
Biological Studies
This compound is also utilized in biochemical research to study the behavior of chlorinated compounds within biological systems. Its reactivity makes it valuable for:
- Toxicological Assessments: Evaluating the effects of chlorinated compounds on health.
- Bioremediation Studies: Investigating microbial degradation pathways.
Case Study 1: Toxicological Assessment
A study conducted by the National Institute for Occupational Safety and Health (NIOSH) assessed the inhalation toxicity of this compound in laboratory animals. The results indicated significant respiratory irritation and potential neurotoxicity at elevated concentrations, highlighting the need for careful handling in laboratory settings.
Case Study 2: Environmental Remediation
In a site remediation project, this compound was identified as a contaminant in groundwater. A bioremediation study demonstrated that specific microbial strains could degrade this compound effectively, achieving an over 80% reduction in concentration within six months.
Research Findings
Recent investigations into the biological activity and reactivity of this compound have yielded important insights:
- Nucleophilic Substitution Reactions: The compound readily participates in nucleophilic substitution, making it valuable for synthesizing more complex organic molecules.
- Neurotoxic Potential: Studies have indicated that exposure to this compound may impair cognitive functions in animal models, necessitating further research into its effects on human health.
Mechanism of Action
The mechanism of action of 1-Chloro-2-methylpropane primarily involves its reactivity as an alkylating agent. It can form covalent bonds with nucleophilic sites in molecules, leading to the formation of new compounds. This reactivity is utilized in organic synthesis to introduce the isobutyl group into various molecules .
Comparison with Similar Compounds
1-Chloro-2-methylpropane can be compared with other similar compounds such as:
2-Chloro-2-methylpropane:
1-Bromo-2-methylpropane: Similar to this compound but with a bromine atom, it is more reactive in nucleophilic substitution reactions.
1-Iodo-2-methylpropane: Contains an iodine atom, making it even more reactive than the chloro and bromo derivatives.
This compound is unique due to its balance of reactivity and stability, making it a versatile compound in various chemical processes.
Biological Activity
1-Chloro-2-methylpropane, also known as isobutyl chloride, is a colorless, flammable organic compound with the molecular formula and CAS number 513-36-0. This compound is primarily utilized in organic synthesis, particularly in nucleophilic substitution reactions and the preparation of organometallic compounds such as isobutyllithium. Understanding its biological activity is crucial for evaluating its safety and potential applications in various fields.
Property | Value |
---|---|
Molecular Weight | 92.57 g/mol |
Boiling Point | 68-69 °C |
Melting Point | -131 °C |
Density | 0.879 g/cm³ |
Flash Point | -7 °C |
Solubility | Miscible with water, alcohol, and diethyl ether |
Biological Activity Overview
This compound exhibits various biological activities that can be categorized into several areas:
1. Toxicological Profile:
2. Metabolic Pathways:
- The metabolism of this compound involves its conversion into various metabolites through enzymatic reactions in the liver. These metabolites can interact with cellular macromolecules, potentially leading to toxicological effects.
3. Environmental Impact:
- As a volatile organic compound (VOC), it contributes to air pollution and can have detrimental effects on aquatic ecosystems if released into water bodies.
Case Studies
Case Study 1: Toxicological Assessment
A study conducted by the National Institute for Occupational Safety and Health (NIOSH) evaluated the inhalation toxicity of this compound in laboratory animals. The results indicated that exposure led to significant respiratory irritation and potential neurotoxicity at higher concentrations.
Case Study 2: Environmental Remediation
In a site remediation project, this compound was detected as a contaminant in groundwater. The study focused on bioremediation techniques to degrade this compound using specific microbial strains capable of utilizing it as a carbon source. Results showed a reduction in concentration levels by over 80% within six months.
Research Findings
Recent research has highlighted the following findings regarding the biological activity of this compound:
- Nucleophilic Substitution Reactions: This compound readily participates in nucleophilic substitution reactions, making it valuable in synthetic organic chemistry for producing more complex molecules.
- Potential Neurotoxic Effects: Investigations into its neurotoxic potential revealed that exposure could impair cognitive functions in animal models, warranting further studies on its effects on human health.
Q & A
Basic Research Questions
Q. What are the standard laboratory synthesis methods for 1-chloro-2-methylpropane?
- Method : Typically synthesized via nucleophilic substitution of 2-methyl-1-propanol with hydrochloric acid under acidic conditions. The reaction involves refluxing the alcohol with concentrated HCl and a catalyst (e.g., ZnCl₂), followed by sequential washing (NaHCO₃ and water), drying (anhydrous MgSO₄), and redistillation (boiling point ~68–70°C) .
- Validation : Purity is confirmed by comparing experimental refractive indices (n₂₀ᴰ ≈1.402) with literature values .
Q. How is the structure of this compound confirmed using spectroscopic techniques?
- NMR : Proton NMR shows a triplet for the CH₂Cl group (δ ~3.5 ppm) and multiplets for adjacent methyl groups (δ ~1.0–1.5 ppm). Carbon NMR identifies the C-Cl carbon at ~67 ppm .
- IR/Raman : C-Cl stretching vibrations appear at 550–650 cm⁻¹, with gauche conformers dominating in the liquid phase, as confirmed by Raman spectroscopy .
Q. What safety protocols are essential for handling this compound?
- Precautions : Use explosion-proof equipment, ground containers to prevent static discharge, and store away from ignition sources (flash point: -1°C). PPE includes gloves, goggles, and ventilation .
Advanced Research Questions
Q. How do steric effects influence the reaction mechanisms of this compound?
- SN1 vs. SN2 : Despite being a primary alkyl halide, steric hindrance from adjacent methyl groups slows SN2 reactivity. SN1 pathways are unexpectedly favored, as shown by rapid precipitation (15 seconds) in AgNO₃/ethanol-water mixtures, suggesting partial carbocation stabilization .
- Contradiction Analysis : Tertiary analogs (e.g., 2-chloro-2-methylpropane) exhibit slower SN1 rates (50 seconds) under similar conditions, likely due to ion-pair dissociation kinetics .
Q. How can computational models predict physicochemical properties of this compound?
- QSPR/DFT : Quantum-chemical calculations (e.g., dipole moment, polarizability) and neural networks (CC-DPS) predict boiling points (±1.5°C) and vapor pressures (±5%) using molecular descriptors like surface area and charge distribution .
Q. What thermodynamic insights do binary mixture studies provide for solvent design?
- Excess Compressibility : Non-ideal behavior in mixtures (e.g., with butyl ethyl ether) is modeled via Redlich-Kister equations. Data across 283–313 K inform solvent optimization by quantifying molecular interactions .
Q. How should researchers resolve contradictions in kinetic data for hindered primary halides?
- Methodological Adjustments : Replicate experiments under controlled variables (solvent polarity, counterion effects). For example, AgNO₃ in ethanol/water may stabilize carbocations in hindered systems, altering SN1/SN2 dominance .
Q. What role does molecular conformation play in vibrational spectroscopy?
- Gauche Dominance : Raman studies show gauche conformers dominate in the liquid phase, splitting C-Cl stretches into multiple peaks. DFT calculations align with experimental energy minima .
Q. Key Notes
Properties
IUPAC Name |
1-chloro-2-methylpropane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9Cl/c1-4(2)3-5/h4H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTBFPMKWQKYFLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
||
Record name | ISOBUTYL CHLORIDE | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4060153 | |
Record name | Propane, 1-chloro-2-methyl- | |
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Molecular Weight |
92.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [ICSC], COLOURLESS LIQUID. | |
Record name | Isobutyl chloride | |
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Record name | ISOBUTYL CHLORIDE | |
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Boiling Point |
69 °C | |
Record name | ISOBUTYL CHLORIDE | |
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Flash Point |
-10 °C | |
Record name | ISOBUTYL CHLORIDE | |
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Solubility |
Solubility in water: none | |
Record name | ISOBUTYL CHLORIDE | |
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Density |
Relative density (water = 1): 0.9 | |
Record name | ISOBUTYL CHLORIDE | |
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Vapor Density |
Relative vapor density (air = 1): 3.2 | |
Record name | ISOBUTYL CHLORIDE | |
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Vapor Pressure |
150.0 [mmHg] | |
Record name | Isobutyl chloride | |
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CAS No. |
513-36-0 | |
Record name | Isobutyl chloride | |
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Record name | Isobutyl chloride | |
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Record name | Propane, 1-chloro-2-methyl- | |
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Record name | Propane, 1-chloro-2-methyl- | |
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Record name | 1-chloro-2-methylpropane | |
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Record name | ISOBUTYL CHLORIDE | |
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Record name | ISOBUTYL CHLORIDE | |
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Melting Point |
-131 °C | |
Record name | ISOBUTYL CHLORIDE | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
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